molecular formula C20H20N2O3S2 B6574488 ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate CAS No. 1017663-29-4

ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate

Cat. No. B6574488
CAS RN: 1017663-29-4
M. Wt: 400.5 g/mol
InChI Key: WJMXMVJIKDARIF-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

EMTB is a valuable compound for scientific research. It is widely used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, it is used as a reagent in organic synthesis and as a catalyst in the manufacture of polymers. Recently, EMTB has been used in the synthesis of novel compounds, such as hydroxamic acids, which have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

EMTB has several advantages for use in laboratory experiments. The compound is stable, non-toxic, and relatively inexpensive. In addition, it is easy to synthesize and purify. However, there are some limitations to its use in laboratory experiments. The compound is insoluble in water, and therefore must be handled with care. In addition, the compound is sensitive to light and heat, and must be stored in a cool, dry place.

Future Directions

The potential applications of EMTB are numerous, and there are many possible future directions for research. For example, further studies could be conducted to explore the compound’s potential as an antimicrobial agent. Additionally, research could be conducted to investigate the compound’s potential as an anticancer agent, or to explore its use in the synthesis of novel compounds. Finally, further research could be conducted to explore the compound’s potential as a catalyst in the manufacture of polymers.

Synthesis Methods

EMTB is synthesized via a two-step process. The first step involves the reaction of ethyl 4-aminobenzoate with 2-methyl-4-thiophen-2-yl-1,3-thiazol-5-ylpropanoic acid in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, EMTB, in a yield of approximately 95%. The second step involves the purification of the product, which is accomplished by recrystallization.

Safety and Hazards

The safety and hazards of thiophene derivatives can vary greatly depending on their specific structure. Some thiophene derivatives have been used as drugs and have been shown to be safe under certain conditions .

properties

IUPAC Name

ethyl 4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-25-20(24)14-6-8-15(9-7-14)22-18(23)11-10-17-19(21-13(2)27-17)16-5-4-12-26-16/h4-9,12H,3,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMXMVJIKDARIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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